Methyl Esterification Confers Cell Permeability: Comparative Advantage Over Non-Esterified DEVD-FMK
The target compound incorporates methyl ester protecting groups on the side-chain carboxyls of Asp and Glu residues. This chemical feature is a well-established strategy to enable passive diffusion across lipid bilayers. Non-esterified peptide-FMK inhibitors (e.g., DEVD-FMK free acid) lack sufficient membrane permeability for live-cell applications unless co-administered with esterase or used in cell-free systems . While direct permeability coefficients for this specific compound are not reported in public literature, the class-level evidence demonstrates that trimethyl ester derivatives of caspase inhibitors achieve intracellular concentrations sufficient for irreversible enzyme inactivation at low micromolar concentrations (IC50 = 130 nM for the structurally analogous Z-DEVD-FMK trimethyl ester) .
| Evidence Dimension | Cell permeability (qualitative/mechanistic) |
|---|---|
| Target Compound Data | Methyl ester derivative; cell-permeable by passive diffusion |
| Comparator Or Baseline | Non-esterified DEVD-FMK (free acid); requires exogenous esterase for cellular entry |
| Quantified Difference | Methyl esterification enables intracellular accumulation without esterase supplementation; free acid form is not cell-permeable |
| Conditions | Live-cell apoptosis assays / in vitro enzyme inhibition |
Why This Matters
Procurement of the methyl-esterified form eliminates the need for esterase co-treatment, reducing assay variability and preserving cell viability during live-cell imaging experiments.
